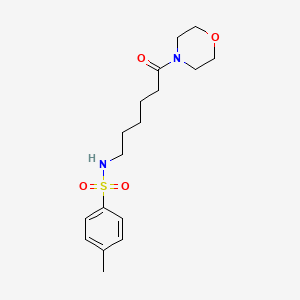

4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-N-(6-morpholin-4-yl-6-oxohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-15-6-8-16(9-7-15)24(21,22)18-10-4-2-3-5-17(20)19-11-13-23-14-12-19/h6-9,18H,2-5,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPPFABNGRULEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings from diverse sources.

Chemical Structure and Properties

The compound features a benzenesulfonamide structure with a morpholino group and a hexyl chain, contributing to its solubility and potential interaction with biological targets. The general formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 302.41 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells.

Case Study: Anticancer Efficacy

A study evaluated the compound's effects on MDA-MB-231 and MCF-7 cell lines, reporting an IC50 range of 1.52–6.31 μM for significant antiproliferative activity. The selectivity index was noted to be between 5.5 to 17.5 , indicating a higher efficacy against cancer cells compared to normal breast cells (MCF-10A) .

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis. Specifically, compound 4e (a related sulfonamide) was shown to increase annexin V-FITC positive staining in MDA-MB-231 cells by 22-fold , indicating enhanced apoptotic activity compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, 4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide exhibits notable antimicrobial activity. It was tested against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Inhibition (%) at 50 μg/mL |

|---|---|---|

| 4e | Staphylococcus aureus | 80.69% |

| 4g | Klebsiella pneumoniae | 79.46% |

| 4h | Klebsiella pneumoniae | 77.52% |

These results indicate that the compound can significantly inhibit bacterial growth, suggesting its potential as an antimicrobial agent .

Carbonic Anhydrase Inhibition

The compound also exhibits inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth and bacterial pathogenicity. The IC50 values for CA IX inhibition were reported as follows:

Table 3: CA Inhibition Data

| Compound | CA IX IC50 (μM) | CA II IC50 (μM) |

|---|---|---|

| 4e | 0.011 | 3.92 |

| 4g | 0.017 | 1.55 |

| 4h | 0.026 | 2.19 |

These findings indicate a strong selectivity for CA IX over CA II, which may contribute to its anticancer properties while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a benzenesulfonyl chloride derivative with a morpholine-containing amine via nucleophilic substitution. Key steps include:

- Step 1 : Preparation of 4-methylbenzenesulfonyl chloride from toluenesulfonic acid and thionyl chloride.

- Step 2 : Reaction with 6-aminohexyl morpholine-4-one under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent, stoichiometry). For example, fractional factorial designs can identify critical factors affecting yield .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the morpholino and sulfonamide groups. Single-crystal diffraction (e.g., Cu-Kα radiation) provides bond lengths/angles .

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm connectivity:

- Aromatic protons (δ 7.5–7.8 ppm, doublets), methyl group (δ 2.4 ppm, singlet), and morpholine protons (δ 3.4–3.7 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO, water, and ethanol using UV-Vis spectrophotometry. For aqueous solubility, perform shake-flask experiments at pH 7.4 (phosphate buffer) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Acidic/basic conditions (0.1 M HCl/NaOH) assess hydrolytic stability .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide against target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase). The sulfonamide group often acts as a zinc-binding motif.

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

- Validation : Compare predicted IC₅₀ values with in vitro enzymatic assays (e.g., stopped-flow spectroscopy) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Hypothesis Testing : If simulations suggest high affinity but assays show low activity, check for:

- Solubility Issues : Use dynamic light scattering (DLS) to detect aggregation.

- Off-Target Effects : Perform kinome-wide profiling (e.g., kinase panel screening).

- Data Integration : Apply machine learning (e.g., Random Forest) to reweight docking scores using experimental IC₅₀ data .

Q. How can substituent modifications enhance selectivity in biological applications?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) on the benzene ring.

- Testing : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (Kₐ, K_d) against target vs. off-target proteins.

- Case Study : Fluorine substitution at the 2-position (as in 2-fluoro-6-methoxybenzenesulfonamide) increases lipophilicity and target affinity .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water:acetonitrile + 0.1% TFA).

- Membrane Technologies : Employ nanofiltration (MWCO 500 Da) to remove unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.